molecular formula C10H8N2O2 B1203868 1-Phenyluracil CAS No. 21321-07-3

1-Phenyluracil

Cat. No.: B1203868
CAS No.: 21321-07-3
M. Wt: 188.18 g/mol
InChI Key: KELXKKNILLDRLS-UHFFFAOYSA-N
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Description

1-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a phenyl group attached to the nitrogen atom at position 1 of the uracil ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-Phenyluracil plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as uracil-DNA glycosylase, which is involved in the base excision repair pathway. This interaction is crucial for the removal of uracil from DNA, thereby maintaining DNA integrity . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the expression of genes involved in DNA repair and replication . In terms of cellular metabolism, this compound can alter the metabolic flux by interacting with key metabolic enzymes, thereby affecting the overall metabolic state of the cell. These effects are critical in understanding how cells respond to DNA damage and repair mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with uracil-DNA glycosylase involves the formation of a stable enzyme-substrate complex, which facilitates the excision of uracil from DNA . This binding interaction is crucial for the enzyme’s catalytic activity and overall function in DNA repair pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s stability and efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance DNA repair mechanisms without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide metabolism and DNA repair . It interacts with enzymes such as uracil-DNA glycosylase and other nucleotide-processing enzymes, affecting the levels of various metabolites. These interactions can influence the overall metabolic flux, leading to changes in the cellular metabolic state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound is generally uneven, with higher concentrations observed in tissues with high metabolic activity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments. For instance, in the nucleus, this compound can interact with DNA repair enzymes, while in the cytoplasm, it may influence metabolic enzymes. The localization of this compound is often directed by specific targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyluracil can be synthesized through various methods. One common approach involves the reaction of uracil with phenyl isocyanate under basic conditions. Another method includes the alkylation of 3-phenyluracils with alkylating agents while maintaining the pH between 1 and 6 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyluracil has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of herbicides and other agrochemicals

Comparison with Similar Compounds

Uniqueness: 1-Phenyluracil is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXKKNILLDRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175596
Record name 1-Phenyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21321-07-3
Record name 1-Phenyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.05 g NaH (41 mmol as 50% suspension in mineral oil) was added to 55 ml dry dioxane. 3.87 g (28.4 mmol) phenylurea was then added portionwise while keeping the reaction mixture under an argon atmosphere and then was heated for a few minutes to 50° C. After cooling the resulting mixture to room temperature, 6.31 g (42.6 mmol) of methyl 3,3-dimethoxypropionate was added, the mixture then refluxed for 2 hours, after which the resulting mixture was allowed to cool to room temperature. The cooled mixture was then poured into 280 ml 40% acetic acid, stored overnight in a refrigerator and then extracted twice with 140 ml chloroform. The collected chloroform fractions were dried over MgSO4 and evaporated under reduced pressure. The residue was crystallized from methanol using after treatment with activated carbon yielding 0.88 g (16%) of 1-phenyluracil (m.p. 244–245° C., Lit. 244–255° C. (Winckelmann et al., Synthesis 1986, 1041)).
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The studies mention novel ring transformations involving 1-phenyluracil derivatives. Could you elaborate on these reactions and their significance?

A1: Several studies showcase the unique reactivity of this compound derivatives:

  • Reaction with amines and hydrazine: 5-Bromo-6-methyl-1-phenyluracil undergoes ring transformation to yield 1-arylhydantoins when treated with amines, and 4-ureidopyrazol-3-ones with hydrazine hydrate. This second transformation involves a fascinating double ring transformation via a hydantoin intermediate. [, ]
  • Formation of barbituric acid derivatives: Both 5-thiocarbamoyl- and 5-carbamoyl-3-methyl-1-phenyluracil derivatives, when subjected to heat in ethanolic sodium ethoxide, undergo ring transformation to produce 5-anilinomethylene-4-thiobarbituric acid and 5-anilinomethylenebarbituric acids, respectively. []

Q2: Can you provide details about the synthesis of a specific this compound derivative mentioned in the papers?

A3: One paper details the synthesis of 6-(1-methylhydrazino)-1-phenyluracil, a key intermediate for synthesizing fervenulin-type compounds. [] This synthesis involves several steps:

  1. Reaction with methylhydrazine: Reacting compound (8) with methylhydrazine yields the desired 6-(1-methylhydrazino)-1-phenyluracil (16). []

Q3: How does the introduction of various substituents on the phenyl ring affect the biological activity of this compound?

A4: While specific structure-activity relationships (SAR) aren't extensively discussed in the provided papers, one study highlights that attaching appropriately substituted phenyl groups at the 1-position of uracil can dramatically increase its anticoccidial activity. [] This suggests that modifications to the phenyl ring can significantly impact the compound's potency, potentially by influencing its interaction with biological targets.

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